2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound known for its interesting chemical properties and significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This compound features a unique structure combining fluorinated aromatic rings, pyrazolopyrimidine, and thioether functionalities, which contribute to its diverse reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally involves multi-step organic reactions A typical synthetic route might start with the fluorination of a benzamide precursor, followed by the formation of the pyrazolopyrimidine core through cyclization reactions
Industrial Production Methods
In industrial settings, the production of this compound would require efficient and scalable methods, often involving optimized synthetic routes that minimize steps and maximize yield. Advanced techniques such as continuous flow chemistry and automation could be employed to enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can be oxidized to form sulfoxide or sulfone derivatives under suitable conditions.
Reduction: The pyrazolopyrimidine ring may undergo reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents might include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents for nucleophilic aromatic substitution.
Major Products Formed
Oxidation may yield sulfoxides or sulfones.
Reduction could lead to modified pyrazolopyrimidine derivatives.
Substitution might introduce functional groups like amines, alkyls, or halides to the aromatic ring.
Scientific Research Applications
This compound has notable applications in various scientific research areas:
Chemistry: Its unique structure allows it to serve as a building block for complex organic synthesis, helping to develop new molecules with diverse functionalities.
Biology: It can be used as a probe to study biological processes, particularly those involving signaling pathways and enzyme interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.
Industry: The compound's chemical stability and reactivity make it useful in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects is complex and depends on its specific application. In medicinal contexts, it may target specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Its interaction with molecular targets often involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2,4-Difluoro-N-(2-(4-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
2,4-Difluoro-N-(2-(4-(phenylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Uniqueness
The presence of the isopropylthio group and pyrrolidine ring in 2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide sets it apart from similar compounds. These moieties can significantly influence the compound's chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique candidate for specific research applications.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-8-3-4-9-28)16-12-25-29(19(16)27-21)10-7-24-20(30)15-6-5-14(22)11-17(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGAUOUDEGYJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.